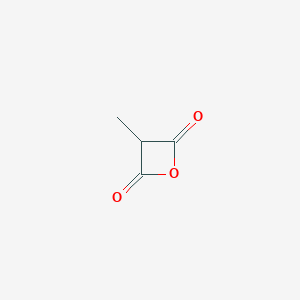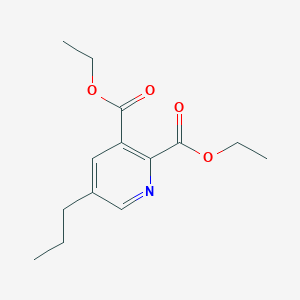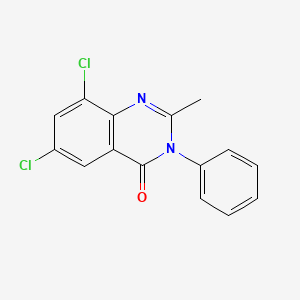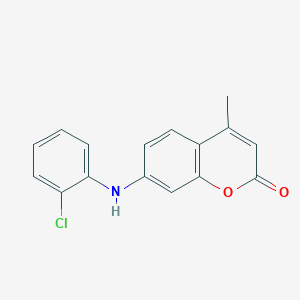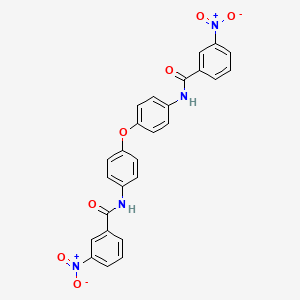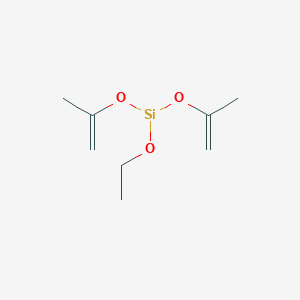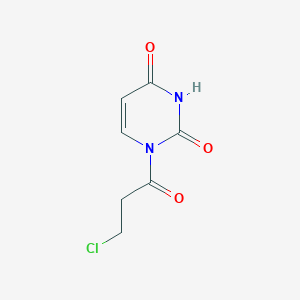![molecular formula C20H16Cl2O3 B14313628 Benzoic acid;4-[dichloro(phenyl)methyl]phenol CAS No. 113736-78-0](/img/structure/B14313628.png)
Benzoic acid;4-[dichloro(phenyl)methyl]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid;4-[dichloro(phenyl)methyl]phenol is an organic compound that features a benzene ring substituted with a carboxylic acid group and a phenol group with a dichloromethyl substituent. This compound is part of the aromatic compounds family, known for their stability and unique chemical properties due to the conjugated π-electron system in the benzene ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis of benzoic acid;4-[dichloro(phenyl)methyl]phenol typically begins with benzoic acid and phenol.
Chlorination: The phenol undergoes chlorination using chlorine gas in the presence of a catalyst such as ferric chloride to introduce the dichloromethyl group.
Coupling Reaction: The chlorinated phenol is then coupled with benzoic acid using a Friedel-Crafts acylation reaction, where anhydrous aluminum chloride acts as a catalyst.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chlorination and coupling reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and product quality.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, to form carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of benzyl alcohol derivatives.
Substitution: Formation of halogenated benzoic acid derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a catalyst in certain organic reactions due to its unique structure.
Biology
Antimicrobial Properties: Exhibits antimicrobial properties, making it useful in the development of disinfectants and antiseptics.
Medicine
Pharmaceuticals: Used in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry
Polymer Production: Utilized in the production of polymers and resins due to its stability and reactivity.
Dyes and Pigments: Serves as a precursor in the synthesis of dyes and pigments.
Mecanismo De Acción
The compound exerts its effects primarily through interactions with cellular components. The dichloromethyl group enhances its reactivity, allowing it to form covalent bonds with nucleophilic sites in biological molecules. This can lead to the inhibition of enzyme activity or disruption of cellular processes. The aromatic ring structure allows for π-π interactions with other aromatic compounds, further influencing its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
Benzoic Acid: Similar in structure but lacks the dichloromethyl and phenol groups.
Phenol: Contains the hydroxyl group but lacks the carboxylic acid and dichloromethyl groups.
Chlorobenzene: Contains chlorine substituents but lacks the carboxylic acid and phenol groups.
Uniqueness
Benzoic acid;4-[dichloro(phenyl)methyl]phenol is unique due to the presence of both carboxylic acid and phenol groups along with the dichloromethyl substituent. This combination of functional groups imparts distinct chemical and biological properties, making it valuable in various scientific and industrial applications.
Propiedades
Número CAS |
113736-78-0 |
|---|---|
Fórmula molecular |
C20H16Cl2O3 |
Peso molecular |
375.2 g/mol |
Nombre IUPAC |
benzoic acid;4-[dichloro(phenyl)methyl]phenol |
InChI |
InChI=1S/C13H10Cl2O.C7H6O2/c14-13(15,10-4-2-1-3-5-10)11-6-8-12(16)9-7-11;8-7(9)6-4-2-1-3-5-6/h1-9,16H;1-5H,(H,8,9) |
Clave InChI |
VTAHQXHLBQKLAG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)O.C1=CC=C(C=C1)C(C2=CC=C(C=C2)O)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Nitro-1-(prop-2-yn-1-yl)-2-[(prop-2-yn-1-yl)sulfanyl]-1H-benzimidazole](/img/structure/B14313549.png)

![N~1~,N~3~-Bis(2-{[(trimethylstannyl)oxy]carbonyl}phenyl)propane-1,3-diamine](/img/structure/B14313554.png)
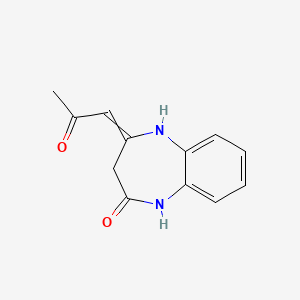
![2-{[(Ethylsulfanyl)ethynyl]sulfanyl}ethan-1-ol](/img/structure/B14313564.png)
![N-Methyl-N-[(4-nitrophenyl)sulfanyl]methanamine](/img/structure/B14313565.png)
